1-O-Trityl-sn-glycero-3-phosphocholine

Vue d'ensemble

Description

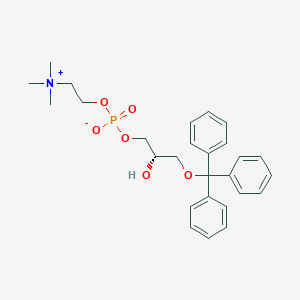

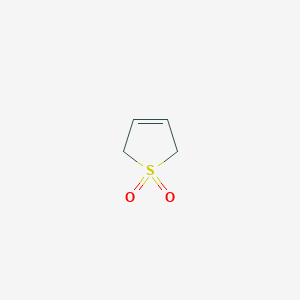

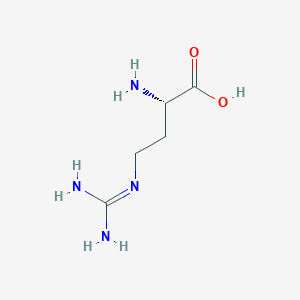

1-O-Trityl-sn-glycero-3-phosphocholine is an intermediate compound that plays a significant role in the synthesis of mixed-acid 1,2-diacylglycerophosphocholines. These compounds are important due to their relevance in the study and production of phospholipids, which are essential components of cell membranes. The compound is derived from sn-glycero-3-phosphocholine and is modified with a trityl group to facilitate further chemical reactions .

Synthesis Analysis

The synthesis of 1-O-Trityl-sn-glycero-3-phosphocholine involves the reaction of sn-glycero-3-phosphocholine with trityl chloride to yield the tritylated product. This intermediate is then used in a two-step process to produce mixed-acid diacylglycerophosphocholines. The first step involves acylation to give 1-O-trityl-2-acyl-sn-glycerophosphocholine. Subsequently, a one-pot reaction with fatty acid anhydrides or acyltriazolides, catalyzed by boron trifluoride-etherate, replaces the trityl group with an acyl moiety. This method is efficient, yielding the final product in high yield (75–90%) and with high isomeric purity (97–99%) .

Molecular Structure Analysis

The molecular structure of 1-O-Trityl-sn-glycero-3-phosphocholine is characterized by the presence of the trityl group attached to the first carbon of the glycerol backbone. This structural modification is crucial for the subsequent synthesis steps, as it protects the hydroxyl group and allows for selective acylation at the second position. The trityl group can be removed in a controlled manner to introduce acyl chains, which is a key step in the synthesis of phospholipids .

Chemical Reactions Analysis

1-O-Trityl-sn-glycero-3-phosphocholine undergoes a series of chemical reactions that are essential for the synthesis of various phospholipid analogs. The trityl group serves as a protective group that can be selectively removed and replaced with different acyl chains. This versatility is demonstrated in the synthesis of thioester and thioether analogs of phosphatidylcholine, where the trityl-protected glycerol backbone is used as a starting material for further functionalization and the introduction of sulfur-containing groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-O-Trityl-sn-glycero-3-phosphocholine are influenced by the trityl group, which is a bulky and hydrophobic moiety. This group affects the solubility and reactivity of the compound, making it suitable for organic synthesis. The high isomeric purity of the synthesized phospholipids suggests that the intermediate has well-defined chemical properties that allow for selective reactions to occur with minimal side products . The optical purity of related trityl-protected glycerol derivatives, as determined by NMR spectroscopy, exceeds 98% enantiomeric excess, indicating that the synthesis methods employed are capable of producing highly pure chiral molecules .

Applications De Recherche Scientifique

Structural Biology Studies

1-O-Trityl-sn-glycero-3-phosphocholine plays a significant role in structural biology. It is used in aqueous phospholipid mixtures that form bilayered micelles (bicelles), aiding molecular biophysicists in spectroscopic studies of membrane-bound peptides and structural refinement of soluble protein structures. These bicelles are critical for understanding the conformational studies of proteins and small ligands involved in biological membranes (Wu et al., 2010).

Analytical Chemistry and Hydrolysis Product Analysis

In analytical chemistry, 1-O-Trityl-sn-glycero-3-phosphocholine is used in the development of assays for quantitative analysis of phosphatidylcholine and its hydrolysis products. High-performance liquid chromatography with charge aerosol detector (CAD) techniques employ this compound for the separation and monitoring of these products, crucial in understanding the acyl migration process of LPC regioisomers (Kiełbowicz et al., 2012).

Capillary Electrophoresis and Oligosaccharide Separations

1-O-Trityl-sn-glycero-3-phosphocholine is utilized in capillary electrophoresis to enhance the separation of glycans. This application is vital in analytical chemistry for understanding complex carbohydrate structures and their interactions. The properties of phospholipid preparations such as composition, hydration, and temperature significantly influence the separation performance in these studies (Luo et al., 2010).

Synthesis of “Structured” Phosphatidylcholines

The enzymatic deacylation of 1,2-diacyl-sn-glycero-3-phosphocholines to sn-glycerol-3-phosphocholine, an intermediate in the synthesis of structured sn-1,2-PC, is a significant application. This process represents an alternative to chemical deacylation and is critical in the synthesis of structured phosphatidylcholines (Blasi et al., 2006).

Propriétés

IUPAC Name |

[(2S)-2-hydroxy-3-trityloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34NO6P/c1-28(2,3)19-20-33-35(30,31)34-22-26(29)21-32-27(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-18,26,29H,19-22H2,1-3H3/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYOUVRPQAMQNX-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])OCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)CCOP(=O)([O-])OC[C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467458 | |

| Record name | 1-O-Trityl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-O-Trityl-sn-glycero-3-phosphocholine | |

CAS RN |

103675-56-5 | |

| Record name | 1-O-Trityl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrochloride](/img/structure/B121395.png)